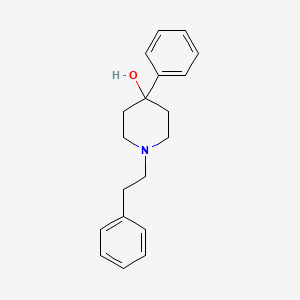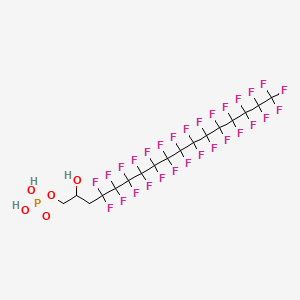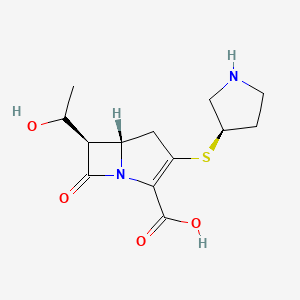
1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 6-(1-hydroxyethyl)-7-oxo-3-(3-pyrrolidinylthio)-, (5S-(5-alpha,6-beta(S*)))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azabicyclo(320)hept-2-ene-2-carboxylic acid, 6-(1-hydroxyethyl)-7-oxo-3-(3-pyrrolidinylthio)-, (5S-(5-alpha,6-beta(S*)))- is a complex organic compound with a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the bicyclic core, introduction of functional groups, and final modifications to achieve the desired stereochemistry. Common synthetic routes may include:
Cyclization Reactions: Formation of the bicyclic core through intramolecular cyclization.
Functional Group Introduction: Addition of hydroxyethyl, oxo, and pyrrolidinylthio groups using specific reagents and catalysts.
Stereochemical Control: Use of chiral catalysts or reagents to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic route for large-scale production, including:
Batch or Continuous Flow Processes: Depending on the efficiency and scalability of the reactions.
Purification Techniques: Use of chromatography, crystallization, or other methods to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyethyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of oxo groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Including transition metal catalysts for specific transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand or catalyst in various organic reactions.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Biological Probes: Used in studies to understand biological pathways and mechanisms.
Medicine
Drug Development: Potential use as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of fine chemicals and intermediates.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The unique bicyclic structure allows it to fit into active sites or binding pockets, modulating the activity of the target. The pathways involved may include inhibition of enzyme activity, activation of receptors, or disruption of biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Azabicyclo(3.2.0)hept-2-ene Derivatives: Compounds with similar bicyclic structures but different functional groups.
Pyrrolidinylthio Compounds: Compounds containing the pyrrolidinylthio group but with different core structures.
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
86063-67-4 |
|---|---|
Formule moléculaire |
C13H18N2O4S |
Poids moléculaire |
298.36 g/mol |
Nom IUPAC |
(5S,6R)-6-(1-hydroxyethyl)-7-oxo-3-[(3R)-pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H18N2O4S/c1-6(16)10-8-4-9(20-7-2-3-14-5-7)11(13(18)19)15(8)12(10)17/h6-8,10,14,16H,2-5H2,1H3,(H,18,19)/t6?,7-,8+,10+/m1/s1 |
Clé InChI |
BDOFXGSQITZDDB-JEEOTMLNSA-N |
SMILES isomérique |
CC([C@H]1[C@@H]2CC(=C(N2C1=O)C(=O)O)S[C@@H]3CCNC3)O |
SMILES canonique |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SC3CCNC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



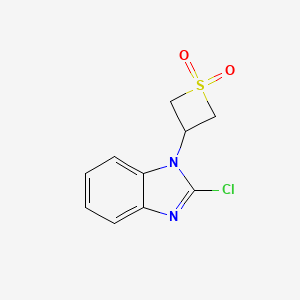

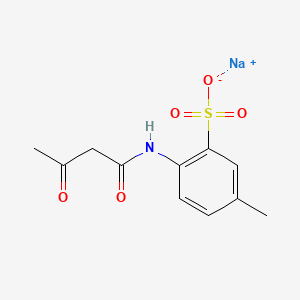



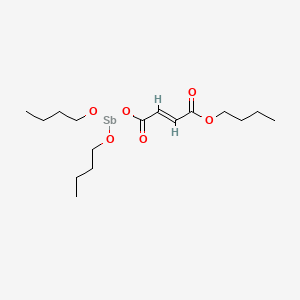
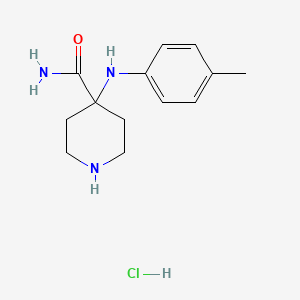
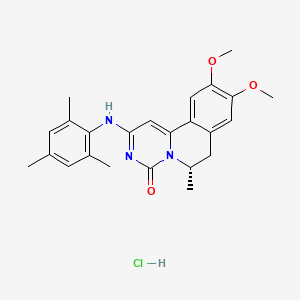

![[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-Tetracosafluoro-12-(trifluoromethyl)tridecyl]oxirane](/img/structure/B12731700.png)
